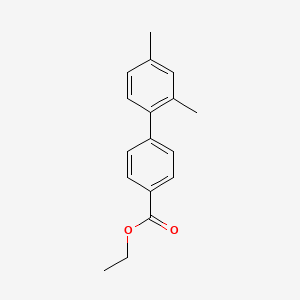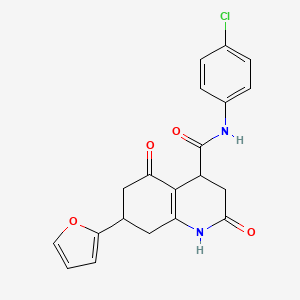![molecular formula C9H11F3N2 B12123139 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12123139.png)
1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[2-(Trifluorométhyl)phényl]éthane-1,2-diamine est un composé organique de formule moléculaire C9H13F3N2. Ce composé se caractérise par la présence d'un groupe trifluorométhyle lié à un cycle phényle, qui est lui-même lié à une partie éthane-1,2-diamine. Le groupe trifluorométhyle confère au composé des propriétés chimiques uniques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-[2-(Trifluorométhyl)phényl]éthane-1,2-diamine implique généralement la réaction du 2-(trifluorométhyl)benzaldéhyde avec l'éthylènediamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol, et peut nécessiter un catalyseur pour faciliter le processus. Les conditions réactionnelles, y compris la température et le temps de réaction, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité.
Méthodes de production industrielle : La production industrielle du 1-[2-(Trifluorométhyl)phényl]éthane-1,2-diamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de catalyseurs de qualité industrielle, et les conditions réactionnelles sont soigneusement contrôlées pour garantir la cohérence et la qualité. Le produit final est soumis à des procédés de purification, tels que la recristallisation ou la chromatographie, pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-[2-(Trifluorométhyl)phényl]éthane-1,2-diamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution, où le groupe trifluorométhyle ou les groupes amine sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des conditions anhydres.
Substitution : Divers nucléophiles ou électrophiles ; les réactions peuvent nécessiter des catalyseurs ou des solvants spécifiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Le 1-[2-(Trifluorométhyl)phényl]éthane-1,2-diamine a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme unité de base pour la synthèse de molécules organiques plus complexes. Sa structure unique le rend précieux dans le développement de nouvelles entités chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies moléculaires spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment les polymères et les produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 1-[2-(Trifluorométhyl)phényl]éthane-1,2-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer facilement dans les membranes cellulaires. Une fois à l'intérieur de la cellule, le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, modulant leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Composés similaires :
1,2-Bis[2-(trifluorométhyl)phényl]éthane : Un autre composé avec deux groupes trifluorométhyle liés à un cycle phényle, mais avec un arrangement structurel différent.
(1S,2S)-1,2-bis(3,5-bis(trifluorométhyl)phényl)éthane-1,2-diamine : Un stéréoisomère avec des groupes fonctionnels similaires, mais une configuration spatiale différente.
Unicité : Le 1-[2-(Trifluorométhyl)phényl]éthane-1,2-diamine est unique en raison de son arrangement spécifique du groupe trifluorométhyle et de la partie éthane-1,2-diamine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Bis[2-(trifluoromethyl)phenyl]ethane: Another compound with two trifluoromethyl groups attached to a phenyl ring, but with a different structural arrangement.
(1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine: A stereoisomer with similar functional groups but different spatial configuration.
Uniqueness: 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific arrangement of the trifluoromethyl group and the ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,5,13-14H2 |
Clé InChI |
OEIJOMZGRVVYHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)

![1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B12123067.png)
![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)

![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123095.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)

![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)
![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)


